molecular formula C10H13N3O3 B11789351 1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid

1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid

Cat. No.: B11789351
M. Wt: 223.23 g/mol
InChI Key: ULUWCGAIZLTHMJ-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a piperidine ring fused with a pyrazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a pyrazole derivative with a piperidine precursor, followed by oxidation and carboxylation, can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or tumor growth .

Comparison with Similar Compounds

  • 1-Methyl-3-pyrazolecarboxylic acid
  • 6-Oxo-2-piperidinecarboxylic acid
  • 4-Pyrazolylpiperidine derivatives

Uniqueness: 1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its combination of a pyrazole and piperidine ring allows for versatile chemical modifications and a broad range of biological activities .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

1-methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C10H13N3O3/c1-13-8(14)3-2-7(10(15)16)9(13)6-4-11-12-5-6/h4-5,7,9H,2-3H2,1H3,(H,11,12)(H,15,16)

InChI Key

ULUWCGAIZLTHMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CNN=C2

Origin of Product

United States

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